Pixantrone-bis-(2'-N-BOC)
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Overview
Description
Pixantrone-bis-(2’-N-BOC) is a synthetic compound belonging to the anthracenedione family. It is a derivative of the anthracycline antibiotic family, known for their anticancer properties. Pixantrone-bis-(2’-N-BOC) has been extensively studied for its potential use in cancer treatment due to its potent antitumor activity.
Mechanism of Action
Target of Action
Pixantrone-bis-(2’-N-BOC) primarily targets DNA and topoisomerase II . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, which is crucial for DNA replication, transcription, and repair .
Mode of Action
Pixantrone-bis-(2’-N-BOC) acts as a DNA intercalator and a topoisomerase II poison . As a DNA intercalator, it inserts itself between the DNA base pairs, causing the DNA to unwind and inhibit the normal functioning of the DNA molecule . As a topoisomerase II poison, it stabilizes the protein-DNA complexes that are usually transient, leading to double-stranded DNA breaks .
Biochemical Pathways
The primary biochemical pathway affected by Pixantrone-bis-(2’-N-BOC) is the DNA replication and transcription pathway . By intercalating into the DNA and poisoning topoisomerase II, it disrupts the normal functioning of these pathways, leading to DNA damage and cell death .
Pharmacokinetics
Pixantrone-bis-(2’-N-BOC) is administered intravenously . It has a biological half-life of 9.5–17.5 hours . The main route of excretion is fecal, with renal excretion accounting for 4–9% . These properties impact the bioavailability of the compound, determining how much of the drug reaches the site of action.
Result of Action
The molecular and cellular effects of Pixantrone-bis-(2’-N-BOC)'s action include DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death . This makes it effective as an antineoplastic agent, particularly in the treatment of aggressive non-Hodgkin’s lymphoma (NHL) .
Biochemical Analysis
Biochemical Properties
Pixantrone is an aza-anthracenedione and DNA intercalator which inhibits topoisomerase II . It does not bind iron and promotes the formation of reactive oxygen species to a lesser degree than other anthracyclines . It also inhibits doxorubicinol formation in human myocardium .
Cellular Effects
Pixantrone has been shown to have significant effects on various types of cells, particularly those involved in aggressive Non-Hodgkin B-cell Lymphomas (NHL) . It inhibits antigen-specific and mitogen-induced lymphomononuclear cell proliferation, as well as IFN-gamma production .
Molecular Mechanism
Pixantrone exerts its effects at the molecular level primarily through its interaction with DNA. It acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix . This disrupts the normal functioning of the DNA molecule, inhibiting DNA replication and transcription, and leading to cell death .
Temporal Effects in Laboratory Settings
It is known that Pixantrone has a biological half-life of 9.5–17.5 hours . It is excreted primarily through the fecal route, with renal excretion accounting for 4–9% .
Dosage Effects in Animal Models
It is administered intravenously on days 1, 8, and 15 of a 28-day cycle for up to six cycles at a dosage of 50 mg/m² (base form dose) in clinical settings .
Metabolic Pathways
Pixantrone is involved in the inhibition of topoisomerase II, a key enzyme involved in DNA replication and transcription . It does not bind iron and promotes the formation of reactive oxygen species to a lesser degree than other anthracyclines .
Transport and Distribution
It is known that Pixantrone is administered intravenously, suggesting that it may be distributed throughout the body via the bloodstream .
Subcellular Localization
Given its mechanism of action as a DNA intercalator, it is likely that Pixantrone localizes to the nucleus where it can interact with DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pixantrone-bis-(2’-N-BOC) involves multiple steps, starting from the core structure of pixantrone. The compound is synthesized by introducing tert-butoxycarbonyl (BOC) protecting groups to the amino groups of pixantrone. The reaction conditions typically involve the use of BOC anhydride in the presence of a base such as triethylamine, under anhydrous conditions .
Industrial Production Methods
Industrial production of Pixantrone-bis-(2’-N-BOC) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
Pixantrone-bis-(2’-N-BOC) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Pixantrone-bis-(2’-N-BOC) with modified functional groups, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Pixantrone-bis-(2’-N-BOC) has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: Another anthracenedione with similar anticancer properties but higher cardiotoxicity.
Doxorubicin: An anthracycline with potent anticancer activity but significant cardiotoxic effects
Uniqueness
Pixantrone-bis-(2’-N-BOC) is unique due to its reduced cardiotoxicity while maintaining potent antitumor activity. This makes it a promising candidate for cancer treatment, especially in patients with pre-existing cardiac conditions .
Properties
CAS No. |
144510-94-1 |
---|---|
Molecular Formula |
C₂₇H₃₅N₅O₆ |
Molecular Weight |
525.6 |
Synonyms |
Pixantrone-bis-(2’-N-tert-butoxycarbonyl); di-tert-Butyl (((5,10-Dioxo-5,10-dihydrobenzo[g]isoquinoline-6,9-diyl)bis(azanediyl))bis(ethane-2,1-diyl))dicarbamate |
Origin of Product |
United States |
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